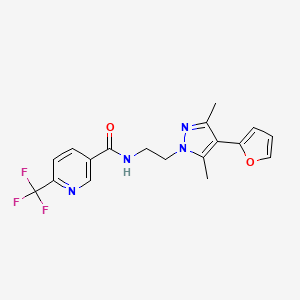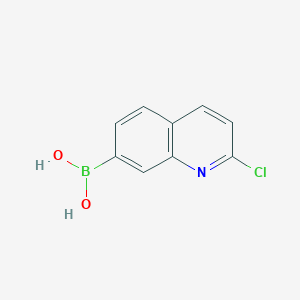
(2-氯喹啉-7-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Chloroquinolin-7-yl)boronic acid” is an organic compound with the CAS Number: 2377607-61-7 . It has a molecular weight of 207.42 and its IUPAC name is (2-chloroquinolin-7-yl)boronic acid . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “(2-Chloroquinolin-7-yl)boronic acid” is 1S/C9H7BClNO2/c11-9-4-2-6-1-3-7 (10 (13)14)5-8 (6)12-9/h1-5,13-14H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as “(2-Chloroquinolin-7-yl)boronic acid”, are known to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are often used in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .Physical And Chemical Properties Analysis
“(2-Chloroquinolin-7-yl)boronic acid” has a molecular weight of 207.42 . It is typically stored in a refrigerated environment .科学研究应用
新型水溶性苯乙烯喹啉硼酸作为比例试剂
合成了一种新型水溶性苯乙烯喹啉硼酸,证明了次氯酸盐选择性氧化。这个过程涉及用吸电子基团(–BOH2)取代给电子基团(–OH),导致吸收和发射光谱发生显着红移,展示了其作为 ClO− 阴离子的比例光学化学传感器由于其高选择性和快速响应时间而具有潜力 (王清 等,2013)。
硼化喹啉和 HIPK2 抑制剂的合成
本研究展示了氯喹啉与双(pinacolato)二硼进行钯催化的 C-4 硼化,从而有效合成了硼化喹啉。这些化合物进一步转化为硼氧杂环、三氟硼酸盐和硼酸衍生物,展示了它们在化学合成中的多功能性和在开发基于硼的 HIPK2 抑制剂以用于生物医学研究中的潜在应用 (B. Das 等,2022)。
硼酸化合物在药物制剂中的应用
硼酸化合物,包括 (2-氯喹啉-7-基)硼酸的衍生物,因其独特的结构特征而被探索,从而将其应用于开发有效的酶抑制剂、硼中子俘获剂(用于癌症治疗)和识别生物学上重要的糖类的抗体模拟物。这篇综合综述突出了人们对硼酸化合物治疗潜力的兴趣和最新进展的激增 (杨文倩 等,2003)。
用于糖结合的荧光硼酸
一项研究报告了硼酸,包括异喹啉-7-硼酸,证明了在糖结合时荧光强度发生强烈变化。这一特性对于成功设计碳水化合物的化学传感器至关重要,突出了 (2-氯喹啉-7-基)硼酸衍生物在传感器技术和葡萄糖监测应用中的潜力 (Sarah Laughlin 等,2012)。
未来方向
Boronic acids and their esters, such as “(2-Chloroquinolin-7-yl)boronic acid”, are highly valuable building blocks in organic synthesis . Future research may focus on developing new chemistries using boron to fuel emergent sciences . Additionally, the exploration of novel applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry is a promising direction .
作用机制
Target of Action
The primary target of (2-Chloroquinolin-7-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-Chloroquinolin-7-yl)boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Chloroquinolin-7-yl)boronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may have an impact on its bioavailability.
Result of Action
The result of the action of (2-Chloroquinolin-7-yl)boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds.
Action Environment
The action of (2-Chloroquinolin-7-yl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The environmental factors that influence the compound’s action, efficacy, and stability would therefore be the conditions under which the Suzuki–Miyaura coupling reaction is carried out.
生化分析
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors
Cellular Effects
Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to bind to biomolecules and can inhibit or activate enzymes
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors
属性
IUPAC Name |
(2-chloroquinolin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-2-6-1-3-7(10(13)14)5-8(6)12-9/h1-5,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRCEBDWUPRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

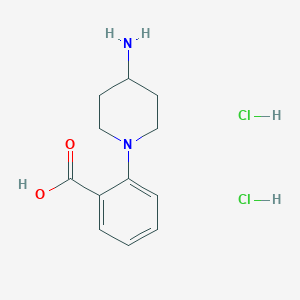
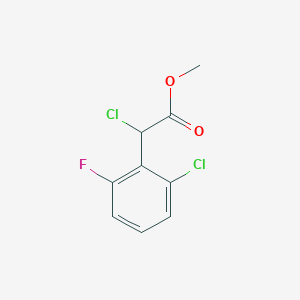
![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
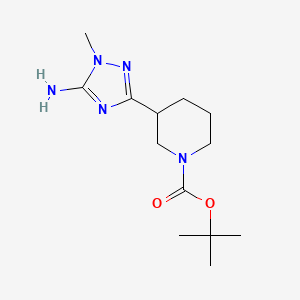
![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)
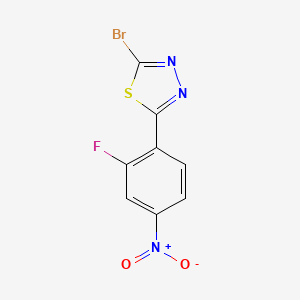
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)
![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)
